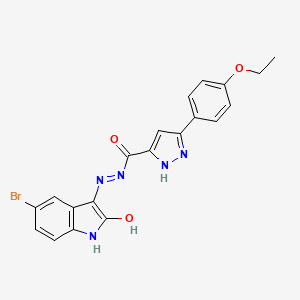

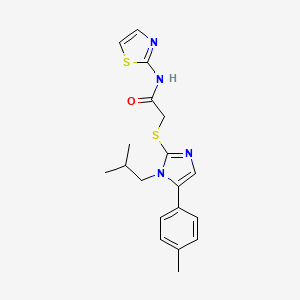

(1-Benzylindol-5-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Applications : Boronic acids, including derivatives like (1-Benzylindol-5-yl)boronic acid, are extensively used in organic synthesis, analytical chemistry, materials’ chemistry, biology, and medicine due to their Lewis acidity and unique properties. The electron-withdrawing character of certain substituents, such as fluorine, influences their chemical properties significantly (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

Synthesis and Catalysis : Boronic acids and esters are critical in synthetic organic chemistry and catalysis. They can be synthesized through metal- and additive-free methods, which avoids expensive and toxic metal catalysts, making them more accessible for various applications (Mfuh, Schneider, Cruces, & Larionov, 2017).

Biomedical Applications : In the biomedical field, boronic acids are prospective compounds for inhibiting metallo-β-lactamases due to their ability to form covalent adducts in the enzymatic active site. This makes them potential candidates for combating antibiotic resistance (Krivitskaya & Khrenova, 2021).

Molecular Recognition : Certain boronic acids have been found to recognize and differentiate between anomers of 2-deoxyribofuranosides, showcasing their potential in stereochemistry control and molecular recognition (Yamashita, Amano, Shimada, & Narasaka, 1996).

Sensing Applications : Boronic acids, including specific derivatives, are instrumental in developing fluorescent sensors for detecting carbohydrates, bioactive substances, and various ions. This highlights their importance in diagnostics and environmental monitoring (Huang et al., 2012).

Drug Delivery : They have also been explored in drug delivery systems. For instance, boronic acid polymers have shown promise in treating diseases like HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).

Chemical Reactions and Catalysis : Boronic acids are versatile molecules used in organic reactions, molecular recognition, and assembly. They have been used as catalysts in reactions such as the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).

Materials Science Applications : Boronic acids react with organometallic systems, leading to advancements in chemical catalysis. These reactions are essential for developing new catalytic methods and materials (Anaby et al., 2014).

Pharmacokinetics and Drug Formulation : They have been used in the formulation of polymeric carriers for delivering a variety of boronic acid-containing drugs, enhancing pharmacokinetics and drug efficacy (Kim, Suzuki, & Nagasaki, 2020).

Analytical Chemistry : Boronic acid derivatives are employed in (19)F NMR spectroscopy for diol recognition and discrimination, showcasing their utility in analytical chemistry (Axthelm, Görls, Schubert, & Schiller, 2015).

Safety And Hazards

Zukünftige Richtungen

Boronic acids are increasingly utilized in diverse areas of research, including their application as sensors and in the development of therapeutics . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests potential future directions for the study and application of “(1-Benzylindol-5-yl)boronic acid”.

Eigenschaften

IUPAC Name |

(1-benzylindol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BNO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10,18-19H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKACPKHWZZGGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzylindol-5-yl)boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629959.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2629961.png)

![3-amino-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2629971.png)

![1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2629972.png)

![N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide](/img/structure/B2629973.png)